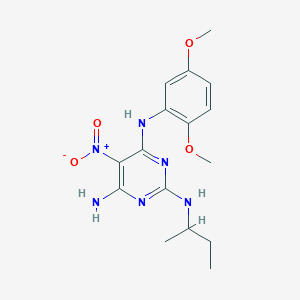
2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials might include butan-2-amine, 2,5-dimethoxyaniline, and nitropyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process might include steps like crystallization, filtration, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers might investigate its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine would depend on its specific application. For example, if it is being studied as an antimicrobial agent, its mechanism might involve the inhibition of bacterial enzymes or disruption of cell membranes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrimidine derivatives with different substituents. Examples include:
- 2-N-butyl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- 2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-chloropyrimidine-2,4,6-triamine
Uniqueness
The uniqueness of 2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can help identify its advantages and limitations.
Propriétés
Numéro CAS |
714240-03-6 |
|---|---|
Formule moléculaire |
C16H22N6O4 |
Poids moléculaire |
362.38 g/mol |
Nom IUPAC |
2-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H22N6O4/c1-5-9(2)18-16-20-14(17)13(22(23)24)15(21-16)19-11-8-10(25-3)6-7-12(11)26-4/h6-9H,5H2,1-4H3,(H4,17,18,19,20,21) |
Clé InChI |
PRNSIJYOJBHTBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=NC(=C(C(=N1)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])N |
Solubilité |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
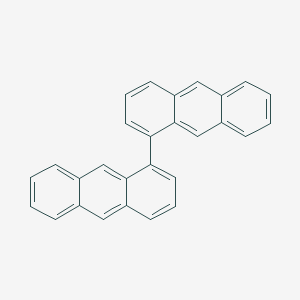
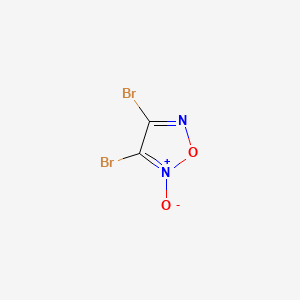
![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)
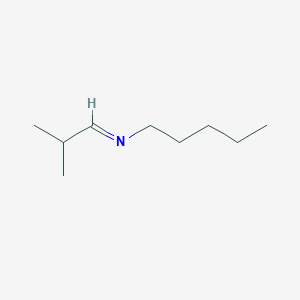
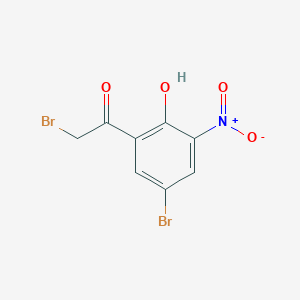
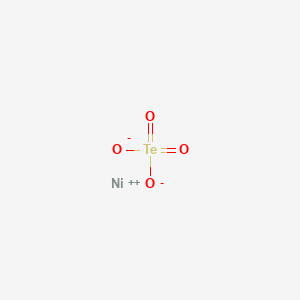
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)

